3-(Boc-アミノ)-4,4-ジフルオロピペリジン

概要

説明

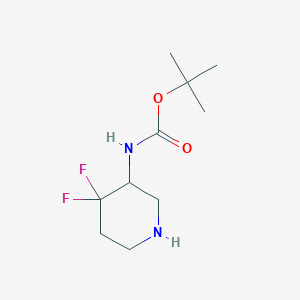

3-(Boc-amino)-4,4-difluoropiperidine is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 4-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in various applications.

科学的研究の応用

グリーンケミストリー合成

3-(Boc-アミノ)-4,4-ジフルオロピペリジン: は、アミンの化学選択的BOC保護のためのグリーンケミストリーで利用されています 。このプロセスは触媒や溶媒を使用せず、保護されたアミンの合成における環境に優しいアプローチを表しています。この方法は効率的で、NMRおよびIR分光法によって確認される生成物を生成しますが、溶媒分離や再結晶化のステップは必要ありません。

ペプチド合成

ペプチド合成において、Boc基はアミンに対する一般的な保護基です 。3-(Boc-アミノ)-4,4-ジフルオロピペリジンは、Boc保護されたアミンをペプチド鎖に導入するために使用でき、これは多機能ペプチド標的の合成に不可欠です。Boc基は穏やかな酸性条件下で除去できるため、ペプチド化学における汎用性の高いツールとなっています。

医薬品中間体

この化合物は、医薬品業界における中間体として役立ちます 。その役割は、様々な生物活性分子の合成において重要であり、アミン官能基の保護が不可欠です。これにより、望ましくない副反応なしに、複雑な医薬品を段階的に構築できます。

農薬合成

医薬品での使用と同様に、3-(Boc-アミノ)-4,4-ジフルオロピペリジンは、農薬の合成における重要な中間体でもあります 。保護されたアミン基により、効率と選択性を向上させた殺虫剤や除草剤を生成するためにさらに改変できる化合物を生成できます。

材料科学

材料科学において、この化合物は、材料の表面特性を変更するために使用できます 。Boc保護されたアミンを導入することにより、科学者は表面の疎水性または親水性を変化させることができ、これは特殊なコーティングや接着剤を作成するために有益です。

触媒研究

Boc基の安定性と容易な除去により、3-(Boc-アミノ)-4,4-ジフルオロピペリジンは、触媒研究において貴重な試薬となっています 。研究者は、保護されたアミンが触媒プロセスに及ぼす影響を研究し、より効率的で選択的な触媒の開発につながります。

分析化学

分析化学において、この化合物は、分光分析における標準物質または参照物質として使用されます 。その明確な構造と保護基により、機器の校正と分析方法の検証に最適です。

環境科学

無毒性と溶媒を使用しない合成の可能性があるため、3-(Boc-アミノ)-4,4-ジフルオロピペリジンは、その環境への影響について研究されています 。研究者は、その生分解性と、産業用途におけるより危険な化学物質に対する安全な代替品としての可能性を調べています。

作用機序

Target of Action

Boc-protected amines, such as 3-(boc-amino)-4,4-difluoropiperidine, are often used in the synthesis of multifunctional targets, particularly in peptide synthesis .

Mode of Action

The mode of action of 3-(Boc-amino)-4,4-difluoropiperidine involves its role as a protecting group for amines in organic synthesis . The Boc group (tert-butyl carbamate) is stable towards most nucleophiles and bases, making it an attractive option for protecting amines . When there is a need to protect an amino function in a synthetic project, its conversion to tert-butyl carbamate (Boc-derivative) is generally the first option .

Biochemical Pathways

The biochemical pathways affected by 3-(Boc-amino)-4,4-difluoropiperidine are related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The boc group is known to be cleaved under anhydrous acidic conditions .

Result of Action

The result of the action of 3-(Boc-amino)-4,4-difluoropiperidine is the protection of amines, allowing for further reactions to take place without interference from the amine group . This is particularly useful in peptide synthesis, where the Boc group can be easily introduced and readily removed under a variety of conditions .

Action Environment

The action environment of 3-(Boc-amino)-4,4-difluoropiperidine can influence its action, efficacy, and stability. For instance, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . The catalyst can be readily recycled, and no competitive side reactions were observed .

生化学分析

Biochemical Properties

3-(Boc-amino)-4,4-difluoropiperidine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting with other reagents during the synthesis process. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the Boc group under specific conditions, allowing the amino group to participate in subsequent reactions. Additionally, 3-(Boc-amino)-4,4-difluoropiperidine may interact with other biomolecules, such as nucleophiles, through its amino group once the Boc protection is removed .

Cellular Effects

The effects of 3-(Boc-amino)-4,4-difluoropiperidine on various types of cells and cellular processes are primarily related to its role as a protected amino compound. In cellular environments, the compound can influence cell function by participating in the synthesis of peptides and proteins, which are crucial for various cellular processes. The presence of the Boc group ensures that the amino group remains protected until it is needed for specific reactions, thereby preventing premature interactions that could disrupt cellular metabolism and signaling pathways. Once the Boc group is removed, the free amino group of 3-(Boc-amino)-4,4-difluoropiperidine can engage in reactions that affect gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-(Boc-amino)-4,4-difluoropiperidine exerts its effects through its interactions with enzymes and other biomolecules. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions. When the Boc group is cleaved, the free amino group can participate in nucleophilic attacks, forming bonds with other molecules. This mechanism is crucial in peptide synthesis, where the amino group of 3-(Boc-amino)-4,4-difluoropiperidine can form peptide bonds with carboxyl groups of other amino acids. Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3-(Boc-amino)-4,4-difluoropiperidine are important factors to consider. The Boc group provides stability to the amino group, preventing it from reacting prematurely. Over time, the compound may undergo degradation, particularly under acidic conditions that cleave the Boc group. Long-term studies in vitro and in vivo have shown that the removal of the Boc group can lead to changes in cellular function, as the free amino group becomes available for biochemical reactions .

Dosage Effects in Animal Models

The effects of 3-(Boc-amino)-4,4-difluoropiperidine in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Toxic or adverse effects may occur at high doses, particularly if the Boc group is cleaved prematurely, leading to unwanted reactions involving the free amino group. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

3-(Boc-amino)-4,4-difluoropiperidine is involved in various metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases, which cleave the Boc group, allowing the free amino group to participate in subsequent reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-(Boc-amino)-4,4-difluoropiperidine is transported and distributed through interactions with transporters and binding proteins. The Boc group may influence the compound’s localization and accumulation, as it provides steric hindrance that can affect binding interactions. Once the Boc group is cleaved, the free amino group can interact with various cellular components, influencing the compound’s distribution and activity .

Subcellular Localization

The subcellular localization of 3-(Boc-amino)-4,4-difluoropiperidine is influenced by its structural properties and interactions with cellular components. The Boc group may direct the compound to specific compartments or organelles, where it can exert its effects. Post-translational modifications and targeting signals can further influence the compound’s localization, affecting its activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4,4-difluoropiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination or nucleophilic substitution reactions.

Boc Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for 3-(Boc-amino)-4,4-difluoropiperidine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

化学反応の分析

Types of Reactions

3-(Boc-amino)-4,4-difluoropiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions

生物活性

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: 3-(Boc-amino)-4,4-difluoropiperidine

- CAS Number: 1052713-53-7

- Molecular Formula: C10H13F2N2O2

The compound features a piperidine ring substituted with two fluorine atoms and a tert-butyloxycarbonyl (Boc) protected amino group. The presence of fluorine atoms is significant as it often enhances the lipophilicity and biological activity of organic compounds.

While direct studies on 3-(Boc-amino)-4,4-difluoropiperidine are sparse, similar compounds have been shown to interact with various biological targets. The mechanism of action may involve:

- Enzyme Inhibition: Many piperidine derivatives act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation: Compounds with amino groups can interact with neurotransmitter receptors, potentially influencing synaptic transmission.

Anticancer Activity

Piperidine derivatives are often explored for their anticancer properties. For instance, compounds structurally similar to 3-(Boc-amino)-4,4-difluoropiperidine have demonstrated:

- Inhibition of Tumor Growth: Studies indicate that piperidine-based compounds can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased expression of tumor suppressor genes.

- Cytotoxic Effects: Research has shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antiviral Activity

Some studies have reported antiviral properties associated with similar chemical structures. For example:

- Inhibition of Viral Replication: Certain derivatives have been found to inhibit the replication of viruses such as HIV and coronaviruses by interfering with viral entry or replication processes .

Study on Piperidine Derivatives

A study investigating the biological activity of various piperidine derivatives highlighted their potential as therapeutic agents. It was found that these compounds could effectively inhibit the growth of cancer cells in vitro and showed promise in animal models. The study emphasized the importance of structural modifications in enhancing biological activity .

Pharmacokinetics and Toxicity

Research into the pharmacokinetic profiles of piperidine derivatives indicates that they are generally well-absorbed with moderate bioavailability. However, toxicity profiles vary significantly based on structural modifications. For instance:

- Dose-Response Relationship: In preclinical studies, lower doses were associated with effective tumor suppression without significant toxicity, while higher doses led to adverse effects such as hematologic toxicity.

特性

IUPAC Name |

tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOHBZTOIMHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。